molecular formula C13H20N2 B2585152 2-methyl-N-[2-(pyridin-2-yl)ethyl]cyclopentan-1-amine CAS No. 1341517-01-8

2-methyl-N-[2-(pyridin-2-yl)ethyl]cyclopentan-1-amine

Cat. No. B2585152
CAS RN: 1341517-01-8
M. Wt: 204.317
InChI Key: ASOYTFCDGIFTKN-UHFFFAOYSA-N
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Description

“2-methyl-N-[2-(pyridin-2-yl)ethyl]cyclopentan-1-amine” is a chemical compound with the CAS Number: 1341517-01-8 . It has a molecular weight of 204.32 . The IUPAC name for this compound is 2-methyl-N-[2-(2-pyridinyl)ethyl]cyclopentanamine . The physical form of this compound is liquid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H20N2/c1-11-5-4-7-13(11)15-10-8-12-6-2-3-9-14-12/h2-3,6,9,11,13,15H,4-5,7-8,10H2,1H3 . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

As mentioned earlier, “2-methyl-N-[2-(pyridin-2-yl)ethyl]cyclopentan-1-amine” is a liquid at room temperature . It has a molecular weight of 204.32 .

Scientific Research Applications

Anti-Fibrosis Activity

Compounds with a pyrimidine moiety, such as “2-methyl-N-[2-(pyridin-2-yl)ethyl]cyclopentan-1-amine”, have been found to exhibit anti-fibrotic activities . In a study, fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . These compounds effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .

Synthesis of N-(pyridin-2-yl)amides

N-(pyridin-2-yl)amides can be synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . This synthesis is carried out in toluene via C–C bond cleavage promoted by I2 and TBHP . The reaction conditions are mild and metal-free .

Synthesis of 3-bromoimidazo[1,2-a]pyridines

3-bromoimidazopyridines can also be synthesized from α-bromoketones and 2-aminopyridine . This synthesis is carried out in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP is added . The cyclization to form imidazopyridines is promoted by the further bromination .

Conversion into N-heterocycles

N-(pyridin-2-yl)imidates can be easily converted into the N-heterocycles 2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole and 2-(4-chlorophenyl)-1,4,5,6-tetrahydropyrimidine in the presence of the corresponding ethylenediamine and 1,3-diaminopropane .

Anticancer Activity

Compounds containing N-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines have been found to exhibit significant anticancer activity . They have been evaluated for their antiproliferative activity against different human cancer cell lines, including A549 (non-small cell lung cancer cell line), MCF-7 (breast cancer cell line), HCT116 (colon cancer cell line), PC-3 (prostate cancer cell line) and HL7702 (human liver normal cell line) .

Safety and Hazards

This compound has been classified with the signal word “Danger” and is associated with the hazard statements H314 and H335 . Precautionary measures include P260, P261, P264, P271, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

2-methyl-N-(2-pyridin-2-ylethyl)cyclopentan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-11-5-4-7-13(11)15-10-8-12-6-2-3-9-14-12/h2-3,6,9,11,13,15H,4-5,7-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASOYTFCDGIFTKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC1NCCC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-N-[2-(pyridin-2-yl)ethyl]cyclopentan-1-amine

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